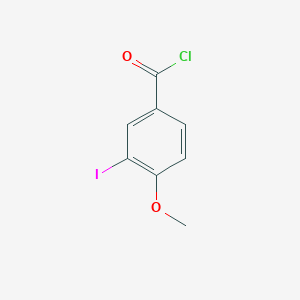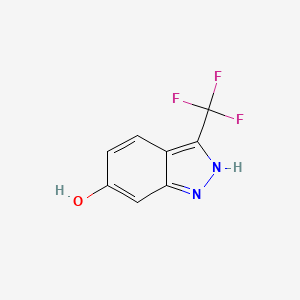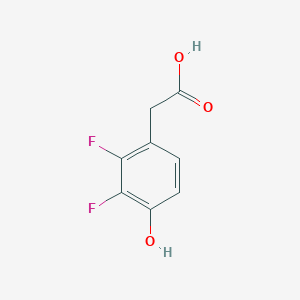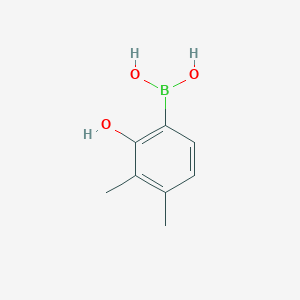
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with diphenylphosphanyl groups and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of diphenylphosphanyl groups and the tert-butyl ester. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Diphenylphosphanyl Groups: This step often involves the use of diphenylphosphine and suitable catalysts to attach the phosphanyl groups to the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
化学反応の分析
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The ester and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used in these reactions.
科学的研究の応用
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and metal ions. The diphenylphosphanyl groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
類似化合物との比較
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(diphenylphosphanyl)pyrrolidine-1-carboxylate: Lacks the additional diphenylphosphanyl group, resulting in different reactivity and applications.
Diphenylphosphanyl-substituted pyrrolidines: These compounds have varying numbers and positions of diphenylphosphanyl groups, leading to differences in their chemical behavior and uses.
tert-Butyl esters of other heterocycles: These compounds share the tert-butyl ester group but differ in the heterocyclic core, affecting their properties and applications.
特性
分子式 |
C34H37NO2P2 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
tert-butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3 |
InChIキー |
BFMKBYZEJOQYIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8799119.png)




![tert-butyl N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamate](/img/structure/B8799138.png)




![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8799178.png)
![N-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)pyridin-2-amine](/img/structure/B8799190.png)

